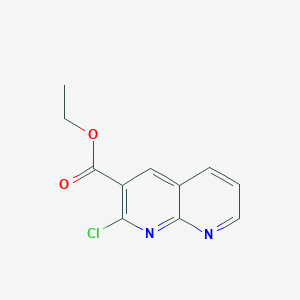

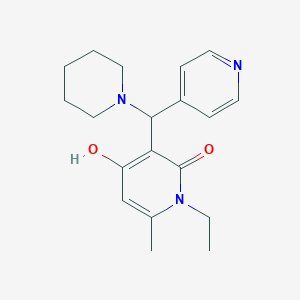

![molecular formula C21H18ClNO4S B2642409 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid CAS No. 721416-48-4](/img/structure/B2642409.png)

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid” is a synthetic compound with the CAS Number: 721416-48-4 . It has a molecular weight of 415.9 and is a white crystalline solid.

Molecular Structure Analysis

The molecular formula of this compound is C21H18ClNO4S . The InChI Code is 1S/C21H18ClNO4S/c22-19-10-12-20 (13-11-19)28 (26,27)23 (14-16-4-2-1-3-5-16)15-17-6-8-18 (9-7-17)21 (24)25/h1-13H,14-15H2, (H,24,25) .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It’s insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol. The compound has a density of 1.4±0.1 g/cm3, a boiling point of 619.9±65.0 °C at 760 mmHg, and a flash point of 328.7±34.3 °C . It also has a molar refractivity of 109.2±0.4 cm3 .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

- Oxidative Cross-Coupling : N-(2‘-Phenylphenyl)benzenesulfonamides, closely related to 4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid, have been used in oxidative cross-coupling reactions. These reactions produce derivatives like phenanthridine-6-acetate, which are significant in pharmaceutical synthesis (Miura et al., 1998).

- Thromboxane A2 Antagonistic Activity : Derivatives of benzenesulfonamido)methyl]benzoic acid have been synthesized and evaluated for their potential as antiasthmatic and antithrombotic agents. These derivatives show inhibitory effects on platelet aggregation and bronchoconstriction, indicating their usefulness in treating related conditions (Sakurai et al., 1996).

2. Chemical Research and Catalysis

- Friedel-Crafts Sulfonylation : Research demonstrates the use of benzenesulfonamido compounds in Friedel-Crafts sulfonylation reactions. These reactions are pivotal in synthesizing various chemical compounds, showcasing the versatility of benzenesulfonamides in chemical synthesis (Nara et al., 2001).

3. Environmental and Analytical Chemistry

- Transformation and Decomposition Studies : Research on similar sulfonamide compounds, like sulfamethoxazole, provides insights into their photodegradation pathways in the environment. Understanding these pathways is crucial for assessing the environmental impact of sulfonamide-based compounds (Zhou & Moore, 1994).

4. Biochemistry and Molecular Biology

- Enzyme Inhibition and Molecular Docking : Sulfonamide derivatives have been studied for their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. These studies also involve molecular docking to understand the interaction at a molecular level, highlighting the potential of these compounds in biochemical research (Kausar et al., 2019).

5. Material Science

- Ionic Liquid Based Molecularly Imprinted Composites : Research involving benzoic acid derivatives focuses on their use in designing molecularly imprinted polymers. These polymers have applications in removing contaminants and have significant implications in environmental science and material engineering (Das et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO4S/c22-19-10-12-20(13-11-19)28(26,27)23(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(24)25/h1-13H,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEXELGKQPYTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2642328.png)

![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2642335.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642337.png)